2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Beschreibung
Molecular Architecture and Functional Group Analysis
The compound 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide features a complex architecture comprising two heterocyclic systems linked via a thioacetamide bridge. The core structure includes a 1H-imidazole ring substituted at position 1 with a benzyl group and at position 5 with a 4-methoxyphenyl moiety. A sulfur atom at position 2 of the imidazole ring forms a thioether bond with the methylene carbon of an acetamide group, which is further connected to a 5-methylisoxazol-3-ylamine group.
Key functional groups include:
- Imidazole ring : A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, contributing to potential hydrogen bonding and π-π stacking interactions.
- Thioether (-S-) : The sulfur atom enhances lipophilicity compared to oxygen-containing ethers, potentially improving membrane permeability.
- Acetamide (-NH-CO-) : The amide group enables hydrogen bond donation and acceptance, critical for target binding in biological systems.
- 4-Methoxyphenyl : The electron-donating methoxy group at the para position influences electronic distribution across the aromatic system.
- 5-Methylisoxazole : A five-membered heterocycle with oxygen and nitrogen atoms, contributing to metabolic stability and target selectivity.
The molecular formula C~23~H~22~N~4~O~3~S corresponds to a molecular weight of 434.51 g/mol. XLogP3-AA calculations estimate a partition coefficient of 4.2, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.
Systematic IUPAC Nomenclature and Alternative Naming Conventions
The systematic IUPAC name for this compound is derived through the following hierarchical approach:
- Parent structure : Acetamide (ethanamide).
- Substituents :
- At the sulfur atom: A 1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl group.
- At the nitrogen atom: A 5-methylisoxazol-3-yl group.
This yields the full name:
N-(5-methylisoxazol-3-yl)-2-[(1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)sulfanyl]acetamide .
Alternative naming conventions include:
- 2-[(1-Benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide (using "thio" instead of "sulfanyl").
- 1-Benzyl-5-(4-methoxyphenyl)-2-[(2-(5-methylisoxazol-3-ylamino)-2-oxoethyl)thio]-1H-imidazole (prioritizing the imidazole as the parent structure).
The CAS registry number 1207056-53-8 provides a unique identifier for chemical databases.
Comparative Analysis with Related Imidazole-Isoxazole Hybrid Compounds
Imidazole-isoxazole hybrids represent an emerging class of bioactive molecules. Table 1 compares key structural and functional features of this compound with related analogs:
Structural distinctions confer unique pharmacological profiles:
- The thioether bridge in the current compound enhances stability compared to oxygen-linked analogs like N-A, which showed -8.488 kcal/mol binding to COX-2.
- The 4-methoxyphenyl group provides distinct electronic effects versus the nitro-substituted derivatives in study N-B, which demonstrated superior TNF-α suppression.
- Unlike triazole-isoxazole hybrids such as 7b that target bacterial enzymes, the imidazole-isoxazole scaffold may favor eukaryotic targets like cyclooxygenases due to aromatic stacking potential.
Eigenschaften
IUPAC Name |
2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-16-12-21(26-30-16)25-22(28)15-31-23-24-13-20(18-8-10-19(29-2)11-9-18)27(23)14-17-6-4-3-5-7-17/h3-13H,14-15H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETJRWRIPNBVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound characterized by its unique structural features, including an imidazole ring and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.45 g/mol. The presence of the methoxyphenyl and isoxazole groups contributes to its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.45 g/mol |
| CAS Number | 1207056-48-1 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide exhibit significant antimicrobial activity. For instance, related imidazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, demonstrating moderate to good inhibition at concentrations ranging from 256 to 512 μg/mL .
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through mechanisms involving the inhibition of metalloenzymes, which are often upregulated in cancerous tissues. The imidazole ring may facilitate coordination with metal ions essential for enzyme function, thus disrupting cancer cell metabolism .
In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, leading to cell cycle arrest and decreased viability .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzymes, potentially inhibiting their activity.
- Membrane Penetration : The benzyl and methoxyphenyl substituents may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy.
- Synergistic Effects : In combination with standard antibiotics, such as ciprofloxacin, these compounds have demonstrated synergistic effects, enhancing overall antimicrobial efficacy .
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of various imidazole derivatives, including those structurally related to our compound. The results indicated that modifications in the aromatic substituents significantly influenced the antimicrobial potency. Compounds with methoxy groups exhibited enhanced activity against Staphylococcus aureus compared to their non-methoxy counterparts .
Study 2: Anticancer Potential
Another research paper focused on the anticancer potential of imidazole derivatives. It reported that certain derivatives could inhibit the growth of breast cancer cell lines by inducing apoptosis through caspase activation pathways. The study highlighted the importance of structural features in determining biological activity .
Comparative Analysis
| Compound | Antimicrobial Activity (μg/mL) | Anticancer Activity (IC50 μM) |
|---|---|---|
| 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | Moderate (256–512) | 10–20 |
| Similar Imidazole Derivative A | Good (128–256) | 15–30 |
| Similar Imidazole Derivative B | Poor (≥512) | >50 |
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Recent studies have indicated that imidazole derivatives exhibit anticonvulsant properties. For instance, compounds similar to 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have been tested for their effects on voltage-gated sodium channels and GABA receptors, which are critical in managing seizure disorders.
A systematic review highlighted that certain modifications in imidazole structures can enhance their efficacy as anticonvulsants, with docking studies showing promising interactions with target receptors .
Cancer Treatment
The compound's structural features suggest potential activity against cancer cell lines. Research has focused on imidazole derivatives as inhibitors of kinesin spindle protein (KSP), a target for cancer therapy. These compounds disrupt mitotic processes in cancer cells, leading to cell death. A patent application indicates that similar compounds have shown effectiveness in inhibiting KSP activity, making them candidates for further development in oncology .
Anti-inflammatory Effects
Imidazole derivatives have also been investigated for their anti-inflammatory properties. Studies on related compounds have demonstrated inhibition of lipoxygenase enzymes, which play a role in inflammatory responses. The ability to modulate these pathways positions such compounds as potential treatments for inflammatory diseases .
Case Study 1: Anticonvulsant Activity Evaluation
In a study evaluating several imidazole derivatives, one compound exhibited significant anticonvulsant activity at doses of 30 mg/kg in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The mechanism was attributed to enhanced GABAergic transmission, suggesting that similar modifications in 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide could yield comparable effects .
Case Study 2: KSP Inhibition
Another study focused on the synthesis of imidazole-based KSP inhibitors showed that modifications at the thioether position significantly increased potency against various cancer cell lines. The study concluded that the incorporation of specific substituents could enhance the selectivity and efficacy of these compounds against KSP, supporting further exploration of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide as a lead compound for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Physicochemical Properties
The following table compares the target compound with structurally related molecules from the literature:
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group in the target compound and 9e may enhance π-π stacking interactions compared to halogenated analogs like 9b .
- Thermal Stability : Thiazole derivatives (e.g., 4c ) exhibit lower melting points (~160°C) than benzimidazole-triazole hybrids (190–215°C) , suggesting increased rigidity in the latter.
- Spectral Trends : IR spectra consistently show C=O stretches near 1600–1700 cm⁻¹, while NMR signals for aromatic protons cluster between δ 7.2–8.1 .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer:
The core synthesis involves nucleophilic substitution between a thiol-containing imidazole intermediate and 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. Key steps include:
- Thiol Activation: Reacting 5-(4-methoxyphenyl)-1-benzyl-1H-imidazole-2-thiol with potassium carbonate in ethanol to deprotonate the -SH group .
- Coupling: Adding 2-chloro-N-(5-methylisoxazol-3-yl)acetamide under reflux (60–80°C, 6–8 hours) to form the thioether bond .
- Optimization: Solvent polarity (e.g., DMF vs. ethanol) and catalyst selection (e.g., K₂CO₃ vs. NaH) significantly impact yields. For example, DMF enhances solubility of aromatic intermediates but may require higher temperatures .
Basic: How is structural characterization performed to confirm the compound’s identity and purity?
Methodological Answer:
A multi-technique approach is used:
- Elemental Analysis: Validates empirical formula by comparing calculated vs. experimental C, H, N, S content (e.g., ±0.3% deviation acceptable) .
- Spectroscopy:
- Melting Point: Consistency (±2°C) across recrystallized batches indicates purity .
Basic: What in vitro assays are recommended to evaluate biological activity, and how are confounding factors addressed?
Methodological Answer:
- Antimicrobial Screening: Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) to rule out artifacts .
- Cytotoxicity: Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity. Normalize activity data to cell viability .
- Enzyme Inhibition: For kinase or COX-2 targets, use fluorogenic substrates with kinetic analysis (e.g., IC₅₀ determination via dose-response curves) .
Advanced: How can synthetic yields be improved when scaling up the reaction?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., acetonitrile) for better intermediate solubility .
- Catalyst Optimization: Replace K₂CO₃ with phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems .
- Microwave Assistance: Reduce reaction time (e.g., 2 hours vs. 8 hours) while maintaining >80% yield .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Validation: Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Metabolic Stability: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Target Engagement: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported targets .
Advanced: What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement: Substitute the 5-methylisoxazole group with 1,2,4-triazole to improve solubility without sacrificing affinity .
- Prodrug Design: Introduce ester moieties at the acetamide group to enhance oral bioavailability, with hydrolysis studies in simulated gastric fluid .
- LogP Optimization: Modify the benzyl or methoxyphenyl substituents to achieve LogP values between 2–4 (e.g., via introduction of polar groups like -OH or -NH₂) .
Advanced: How can computational modeling guide the optimization of target binding?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding poses in COX-2 or kinase active sites. Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., COX-2 Arg120) .
- MD Simulations: Run 100-ns trajectories to assess binding stability; analyze RMSD (<2 Å) and ligand-protein interaction frequency .
- QSAR Models: Develop regression models linking substituent electronic parameters (e.g., Hammett σ) to IC₅₀ values for rational design .
Advanced: What stability studies are critical for ensuring compound integrity in long-term storage?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), light (UV-A), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC (e.g., new peaks >5% indicate instability) .
- Lyophilization: For hygroscopic batches, lyophilize with cryoprotectants (e.g., trehalose) and store under argon at -20°C .
- pH Stability: Test solubility and degradation in buffers (pH 1–10) to identify optimal formulation conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
